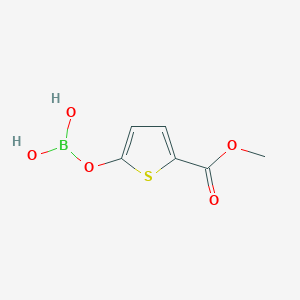

Methyl 5-(boronooxy)thiophene-2-carboxylate

Description

Methyl 5-(boronooxy)thiophene-2-carboxylate is a thiophene-based derivative featuring a methyl ester at the 2-position and a boronooxy group at the 5-position. The term "boronooxy" typically refers to a boronic acid (-B(OH)₂) or its protected ester form, which is critical in cross-coupling reactions such as Suzuki-Miyaura couplings.

Properties

IUPAC Name |

(5-methoxycarbonylthiophen-2-yl)oxyboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO5S/c1-11-6(8)4-2-3-5(13-4)12-7(9)10/h2-3,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZCYTCQUJJZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)OC1=CC=C(S1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(boronooxy)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with boronic acids or boronate esters. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a halogenated thiophene with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications, where the reaction can be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(boronooxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The boronooxy group can be oxidized to form boronic acids or borates.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The boronooxy group can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.

Major Products:

Oxidation: Boronic acids or borates.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives, depending on the coupling partner.

Scientific Research Applications

Methyl 5-(boronooxy)thiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: It can be used to modify biomolecules for studying biological processes.

Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes

Mechanism of Action

The mechanism of action of Methyl 5-(boronooxy)thiophene-2-carboxylate in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The boronooxy group facilitates the transmetalation step, making the reaction efficient and selective.

Comparison with Similar Compounds

Key Differences :

- The pinacol boronate group in compound 3 () offers enhanced stability compared to unprotected boronic acids, making it preferable for storage and handling .

- The boronooxy group in the target compound may require deprotection (e.g., hydrolysis) for cross-coupling, introducing additional synthetic steps.

2.2. Halogen-Substituted Thiophene Derivatives

Comparison :

- Bromo substituents (e.g., in and ) require transition-metal catalysts (e.g., Pd) for further functionalization, whereas boron-containing derivatives enable direct coupling.

- Bromomethyl groups () expand reactivity to alkylation or cyclization pathways, differing from the aryl-focused reactivity of boronooxy groups.

2.3. Aromatic and Heterocyclic Substituents

Comparison :

- Hydroxyphenyl and imidazole groups introduce hydrogen-bonding or coordination properties, contrasting with the boron group’s role in cross-coupling.

- Biological activity is prominent in imidazole derivatives (), whereas boronates are more relevant in materials science or synthetic intermediates.

2.4. Alkyl and Carbonyl Substituents

Comparison :

- Bromoacetyl and chlorosulfonyl groups enable diverse functionalization (e.g., nucleophilic substitutions, sulfonamide formation), differing from the boron group’s role in aryl coupling.

- Stability: Sulfonyl chlorides () are moisture-sensitive, similar to boronic acids, but require distinct handling protocols.

2.5. Liquid Crystal Derivatives

Comparison :

Biological Activity

Methyl 5-(boronooxy)thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, a carboxylate group, and a boronic acid derivative. The general structure can be represented as follows:

This compound is part of a broader class of thiophene derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research has indicated that thiophene-based compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains. In one study, several thiophene derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .

Anticancer Properties

The potential anticancer activity of this compound has also been explored. Thiophene derivatives have been implicated in inducing apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. A specific study highlighted the effectiveness of thiophene derivatives in targeting cancer cell lines such as HeLa and MCF-7, showing IC50 values in the micromolar range .

Spasmolytic Activity

The spasmolytic effects of this compound have been evaluated using isolated rat duodenum preparations. Compounds derived from thiophene carboxylates were tested for their ability to relax smooth muscle contractions induced by potassium chloride (KCl). The results indicated that certain analogs exhibited significant spasmolytic activity with effective concentration (EC50) values ranging from 1.26 µM to 3.14 µM .

| Compound | EC50 (µM) | Confidence Interval (95%) |

|---|---|---|

| 10d | 1.26 | (0.64–2.67) |

| 10c | 3.14 | (1.68–6.06) |

| 10b | 2.13 | (1.32–3.46) |

| 10e | 2.89 | (2.02–4.06) |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiophene derivatives may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : By triggering apoptotic pathways, these compounds can selectively induce cell death in malignant cells.

- Calcium Channel Modulation : The spasmolytic effects are likely mediated through the modulation of calcium channels in smooth muscle cells, leading to relaxation.

Case Studies

A notable case study involved the synthesis and evaluation of various thiophene derivatives for their biological activities. The study reported that modifications to the thiophene ring significantly influenced the biological potency of the compounds, suggesting structure-activity relationships that could guide future drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.